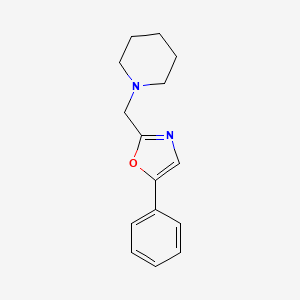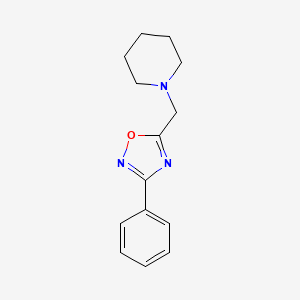![molecular formula C14H20N2O B7646204 1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide, commonly known as MPMP, is a chemical compound with potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is widely used in the field of neuroscience. MPMP has been found to have a unique mechanism of action and can be synthesized using various methods.
Mechanism of Action
MPMP acts as a selective antagonist of the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. This pathway is involved in reward and motivation and is implicated in various neurological disorders, including addiction and schizophrenia. MPMP has been found to block the binding of dopamine to the D3 receptor, thereby reducing the activity of this pathway.
Biochemical and Physiological Effects:
MPMP has been found to have various biochemical and physiological effects, primarily in the brain. It has been found to reduce the release of dopamine in the nucleus accumbens, a key component of the mesolimbic pathway. MPMP has also been found to reduce the activity of the prefrontal cortex, which is involved in decision-making and impulse control.
Advantages and Limitations for Lab Experiments
MPMP has several advantages for lab experiments, including its selectivity for the dopamine D3 receptor and its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. However, there are also some limitations to using MPMP in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
For the study of MPMP include its potential use in the treatment of addiction and other neurological disorders, as well as its potential applications in drug discovery.
Synthesis Methods
MPMP can be synthesized using various methods, including the reaction of 1-benzylpiperidine-4-carboxylic acid with 2-methylbenzyl chloride in the presence of a base. The reaction mixture is then purified using column chromatography to obtain pure MPMP. Another method involves the reaction of 1-benzylpiperidine-4-carboxylic acid with 2-methylbenzyl bromide in the presence of a base. The reaction mixture is then purified using recrystallization to obtain pure MPMP.
Scientific Research Applications
MPMP has a wide range of scientific research applications, primarily in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D3 receptor and can be used to study the role of this receptor in various neurological disorders. MPMP has also been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, making it a potential candidate for the treatment of depression and other mood disorders.
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-2-3-5-13(11)10-16-8-6-12(7-9-16)14(15)17/h2-5,12H,6-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOOXQTUAKLRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)



![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)


![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)